4-[[2-(1-Ethylindol-3-yl)acetyl]amino]thiane-4-carboxylic acid
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Overview
Description
4-[[2-(1-Ethylindol-3-yl)acetyl]amino]thiane-4-carboxylic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(1-Ethylindol-3-yl)acetyl]amino]thiane-4-carboxylic acid typically involves the following steps:
Formation of the Indole Derivative: The indole nucleus is synthesized through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thiane Ring Formation: The acetylated indole derivative undergoes a cyclization reaction with a suitable thiol compound to form the thiane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(1-Ethylindol-3-yl)acetyl]amino]thiane-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and thiane rings.
Reduction: Reduced forms of the acetyl and carboxylic acid groups.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-[[2-(1-Ethylindol-3-yl)acetyl]amino]thiane-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[[2-(1-Ethylindol-3-yl)acetyl]amino]thiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus is known to interact with various biological receptors, including serotonin receptors, which can modulate neurotransmitter activity . Additionally, the compound may inhibit specific enzymes or proteins involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
1-Methylindole-3-carboxylic acid: A synthetic indole derivative with similar biological activities.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness
4-[[2-(1-Ethylindol-3-yl)acetyl]amino]thiane-4-carboxylic acid is unique due to the presence of the thiane ring and the specific acetylation pattern on the indole nucleus.
Properties
IUPAC Name |
4-[[2-(1-ethylindol-3-yl)acetyl]amino]thiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-20-12-13(14-5-3-4-6-15(14)20)11-16(21)19-18(17(22)23)7-9-24-10-8-18/h3-6,12H,2,7-11H2,1H3,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLQDIBVJNYULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CC(=O)NC3(CCSCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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